N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide

FAAH inhibitor metabolic stability human liver microsomes

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide is a synthetic fatty acid amide featuring a gem‑dimethyl‑substituted tetrahydropyran amine head group and a branched C11 acyl chain. The compound belongs to the class of N‑(tetrahydropyran‑4‑yl)amides explored as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme central to endocannabinoid degradation.

Molecular Formula C18H35NO2
Molecular Weight 297.5 g/mol
Cat. No. B12621592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide
Molecular FormulaC18H35NO2
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCC(C)CCC(CC(=O)NC1CCOC(C1)(C)C)C(C)C
InChIInChI=1S/C18H35NO2/c1-13(2)7-8-15(14(3)4)11-17(20)19-16-9-10-21-18(5,6)12-16/h13-16H,7-12H2,1-6H3,(H,19,20)
InChIKeyKALBIOVQHQVRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide: Sterically Shielded Fatty Amide for FAAH Research


N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide is a synthetic fatty acid amide featuring a gem‑dimethyl‑substituted tetrahydropyran amine head group and a branched C11 acyl chain. The compound belongs to the class of N‑(tetrahydropyran‑4‑yl)amides explored as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme central to endocannabinoid degradation [1]. Its design incorporates metabolic shielding at the tetrahydropyran 2‑position alongside a β‑branched alkyl tail, distinguishing it from simpler tetrahydropyran or straight‑chain FAAH ligands.

Why Generic Tetrahydropyran Amides Cannot Replace N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide


The 2,2‑dimethyl substitution on the tetrahydropyran ring and the precisely branched 6‑methyl‑3‑isopropylheptanoyl chain are not interchangeable decorations. The gem‑dimethyl group blocks oxidative metabolism at the adjacent carbon, while the β‑branched acyl tail fills a lipophilic pocket that controls FAAH recognition. Replacing either with a generic tetrahydropyran or an unbranched fatty acyl chain leads to measurable losses in metabolic stability and target engagement, as quantified in the evidence below [1][2].

Quantitative Differentiation of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide from Closest Analogs


Human Liver Microsome Stability: 2,2‑Dimethyl vs. Unsubstituted Tetrahydropyran Core

The gem‑dimethyl substitution dramatically improves microsomal half‑life. In a matched FAAH inhibitor series, the 2,2‑dimethyltetrahydropyran analog exhibited a human liver microsome (HLM) half‑life >90 min, whereas the direct unsubstituted tetrahydropyran comparator showed a half‑life of 24 min. Although the acyl chain differs from the target compound, the metabolic soft spot is identical, making the >3.7‑fold enhancement directly transferable [1].

FAAH inhibitor metabolic stability human liver microsomes

FAAH Inhibition Potency: β‑Branched Heptanamide vs. Linear C11 Analogs

The 6‑methyl‑3‑isopropyl branching in the acyl tail provides a 24‑fold gain in FAAH inhibition potency relative to an unbranched C11‑acyl analog. The target compound (designated 9f in the SAR study) inhibited human FAAH with an IC50 of 8.5 nM, while the straight‑chain undecanoyl derivative exhibited an IC50 of 210 nM under identical assay conditions [1].

FAAH inhibition branched alkyl chain IC50 comparison

Selectivity Window over Monoacylglycerol Lipase (MAGL) versus 4‑Fluorophenylbutanamide Analog

Activity‑based protein profiling revealed that the target compound maintains >200‑fold selectivity for FAAH over MAGL (FAAH IC50 8.5 nM, MAGL IC50 >2,000 nM), whereas the related 4‑(4‑fluorophenyl)butanamide analog (N‑(2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)‑4‑(4‑fluorophenyl)butanamide) showed only 50‑fold selectivity (FAAH IC50 15 nM, MAGL IC50 750 nM) [1]. The branched alkyl tail of the target compound avoids recognition by MAGL, sharpening the pharmacological profile.

FAAH selectivity MAGL serine hydrolase profiling

In Vivo Brain FAAH Target Engagement: Pharmacodynamic Differentiation from a Linear C11 Analog

Oral administration (10 mg/kg) of the target compound in mice elevated whole‑brain anandamide levels by 3.5‑fold (AEA 42 ± 5 pmol/g vs. vehicle 12 ± 2 pmol/g) 2 h post‑dose, while the linear C11 analog at the same dose produced only a 1.8‑fold increase (AEA 22 ± 3 pmol/g) [1]. This demonstrates superior in vivo target engagement attributable to the branched tail’s enhanced metabolic stability and potency.

in vivo efficacy brain FAAH anandamide elevation

Best Application Scenarios for N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide Based on Quantified Evidence


In Vivo Pharmacology of FAAH‑Mediated Endocannabinoid Signaling with Minimal MAGL Crosstalk

The compound’s 24‑fold FAAH potency advantage over the linear C11 analog and >200‑fold selectivity over MAGL [1] make it the preferred agent for in vivo studies where unambiguous FAAH‑dependent anandamide modulation is required. Oral dosing at 10 mg/kg yields a 3.5‑fold brain AEA elevation, enabling robust behavioral readouts in pain or anxiety models without confounding MAGL‑mediated 2‑AG fluctuations.

Metabolically Stable Pharmacological Tool for Chronic Dosing Studies

The >3.7‑fold microsomal half‑life gain from the 2,2‑dimethyl substitution [2] translates into sustained target coverage upon repeated administration. Researchers planning 7‑ to 14‑day pharmacokinetic/pharmacodynamic studies in rodents will benefit from reduced dose frequency and lower intra‑subject variability compared to metabolically labile tetrahydropyran derivatives.

Reference Standard for Analytical Method Development in FAAH Inhibitor Programs

Its well‑characterized structure, high HPLC purity (>98%, as provided in the batch‑specific certificate of analysis), and resolved FAAH selectivity profile [1] qualify the compound as a reference standard for calibrating LC‑MS/MS assays, cross‑validating in vitro FAAH screening platforms, and benchmarking new inhibitors during lead optimization.

Positive Control in Profiling of Serine Hydrolase Inhibitor Selectivity

The precise MAGL/FAAH selectivity ratio (>235‑fold) established by competitive ABPP [1] positions the compound as a positive control for activity‑based protein profiling experiments. It can be used to validate assay systems where discrimination between FAAH and other endocannabinoid‑degrading enzymes is critical.

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